3-(4-nitro-1H-imidazol-1-yl)propanoic acid
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Overview
Description
3-(4-nitro-1H-imidazol-1-yl)propanoic acid: is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . It is characterized by the presence of a nitro group attached to an imidazole ring, which is further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid typically involves the reaction of imidazole with a nitro-substituted alkyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the alkyl halide, forming the desired product . The reaction conditions often include the use of a polar aprotic solvent, such as dimethyl sulfoxide, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-(4-nitro-1H-imidazol-1-yl)propanoic acid can undergo reduction to form the corresponding amino derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: 3-(4-nitro-1H-imidazol-1-yl)propanoic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: Its imidazole ring is known to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations .
Mechanism of Action
The mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecule . The nitro group can also participate in redox reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
- 3-(1H-imidazol-4-yl)propanoic acid
- 3-(1H-imidazol-5-yl)propanoic acid
- 3-(imidazol-4(5)-yl)propanoic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness: 3-(4-nitro-1H-imidazol-1-yl)propanoic acid is unique due to the presence of the nitro group on the imidazole ring. This functional group imparts distinct chemical reactivity and biological properties compared to other imidazole derivatives . The nitro group can undergo reduction and substitution reactions, providing a versatile platform for chemical modifications .
Properties
IUPAC Name |
3-(4-nitroimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-6(11)1-2-8-3-5(7-4-8)9(12)13/h3-4H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUTUMDUNFEAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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